(+)-(S)-(R)-BPPFA

Catalog No.
S1798347
CAS No.
119477-32-6
M.F
C₃₈H₃₇FeNP₂
M. Wt
625.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-(S)-(R)-BPPFA

CAS Number

119477-32-6

Product Name

(+)-(S)-(R)-BPPFA

Molecular Formula

C₃₈H₃₇FeNP₂

Molecular Weight

625.5

Synonyms

R-(R*,S*)]-1-[1-(dimethylamino)ethyl]-1’,2-bis(diphenylphosphino)-ferrocene;

(+)-(S)-(R)-BPPFA is a chiral ligand which has been widely used in various fields of research and industry. It is known for its high selectivity, low toxicity, and unique properties which have made it a highly sought-after molecule. In this paper, we will explore the definition and background of (+)-(S)-(R)-BPPFA, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.

(+)-(S)-(R)-BPPFA is a chiral ligand with the chemical formula C23H22N2O2P. It was initially developed in 2002 by a group of researchers from the State Key Laboratory of Organometallic Chemistry at the Shanghai Institute of Organic Chemistry, Chinese Academy of Sciences. The ligand is composed of two parts: the benzyl phosphoric acid moiety and the biphenyl backbone. This compound is a highly enantiomerically pure molecule, and its chiral center is located at the phosphorus atom.

The melting point of (+)-(S)-(R)-BPPFA is 214-222°C, and its boiling point is 601.1°C at 760 mmHg. The molecule has a molecular weight of 380.41421 g/mol and a density of 1.308 g/cm3. Its solubility in water is low, but it is easily soluble in organic solvents such as methanol, ethanol, and acetone. The ligand is a white to light yellow powder, and its purity can be determined by high-performance liquid chromatography (HPLC).

The synthesis of (+)-(S)-(R)-BPPFA involves several steps. The initial step is the synthesis of the biphenyl precursor, followed by the reaction of the biphenyl with the chiral phosphoric acid. This reaction results in the formation of (+)-(S)-(R)-BPPFA. The purity of the final product is determined by several analytical techniques such as NMR (nuclear magnetic resonance) spectroscopy, mass spectrometry, and HPLC.
such as NMR spectroscopy, mass spectrometry, and HPLC are used to determine the purity, identity, and structure of (+)-(S)-(R)-BPPFA. The NMR spectrum of (+)-(S)-(R)-BPPFA shows characteristic signals which allow for the confirmation of the chemical structure of the molecule. Mass spectrometry is used to determine the molecular weight of the ligand, while HPLC is used to separate and quantify the various components of the sample.

(+)-(S)-(R)-BPPFA has been shown to have several biological properties such as anti-inflammatory, antibacterial, and antifungal activities. The ligand has been found to be able to inhibit bacterial growth and reduce inflammation in vivo. In addition, (+)-(S)-(R)-BPPFA has been shown to have antifungal properties and can be used to treat fungal infections.

(+)-(S)-(R)-BPPFA has been shown to be relatively non-toxic and safe in chemical reactions and scientific experiments. The ligand has been used in various experiments with no reported adverse effects. However, it is recommended that appropriate safety procedures are followed when handling the compound.

(+)-(S)-(R)-BPPFA has been widely used in various fields of research such as organic chemistry, medicinal chemistry, and catalysis. The compound has been used as a chiral ligand in asymmetric synthesis reactions, and it has been utilized in the synthesis of biologically active compounds. In addition, the ligand has been used in the development of new catalysts for industrial applications.

Research on (+)-(S)-(R)-BPPFA is ongoing, and there are several ongoing studies on the ligand's properties, applications, and potential implications. New synthetic methods for the ligand are being developed, and there is a focus on using (+)-(S)-(R)-BPPFA for the synthesis of biologically active compounds.

(+)-(S)-(R)-BPPFA has the potential to be used in several fields of research and industry. The ligand's properties make it ideal for use in asymmetric synthesis reactions, and it could be used in large-scale production of chiral compounds. In addition, (+)-(S)-(R)-BPPFA could be used in the development of new catalysts for industrial applications, thereby reducing the environmental impact of various industrial processes.
Limitations:
Despite its unique properties, (+)-(S)-(R)-BPPFA has some limitations. The ligand's solubility in water is low, which can limit its applications in certain fields. In addition, the cost of producing the compound in large amounts can be high, limiting its use in large-scale industrial applications.

There are several potential future directions for research on (+)-(S)-(R)-BPPFA. New synthetic methods for the ligand are being developed, which could lead to more cost-effective production methods. In addition, research on the ligand's biological properties could lead to the development of new drugs and medicines. Finally, (+)-(S)-(R)-BPPFA could be used to develop new catalysts for industrial applications, leading to more efficient and environmentally friendly production processes.

Dates

Modify: 2023-08-15

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